
(1-cyclobutyl-1H-pyrazol-4-yl)methanol
Overview
Description
(1-cyclobutyl-1H-pyrazol-4-yl)methanol is an organic compound with the molecular formula C8H12N2O It is characterized by a cyclobutyl group attached to a pyrazole ring, which is further connected to a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-cyclobutyl-1H-pyrazol-4-yl)methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclobutyl hydrazine with an appropriate aldehyde or ketone to form the pyrazole ring, followed by reduction to introduce the methanol group. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to optimize yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar routes as in laboratory settings but with enhanced efficiency and scalability. This includes the use of continuous flow reactors and advanced purification techniques to ensure high-quality output .
Chemical Reactions Analysis
Types of Reactions
(1-cyclobutyl-1H-pyrazol-4-yl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.
Substitution: The pyrazole ring can participate in substitution reactions, where different substituents can be introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups onto the pyrazole ring .
Scientific Research Applications
(1-cyclobutyl-1H-pyrazol-4-yl)methanol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of (1-cyclobutyl-1H-pyrazol-4-yl)methanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- (1-cyclobutyl-1H-pyrazol-3-yl)methanol
- cyclobutyl(1,5-dimethyl-1H-pyrazol-3-yl)methanol
Uniqueness
(1-cyclobutyl-1H-pyrazol-4-yl)methanol is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted research and applications .
Biological Activity
(1-cyclobutyl-1H-pyrazol-4-yl)methanol is a compound of interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anti-inflammatory properties. This article delves into the biological activity of this compound, highlighting its mechanisms of action, applications in research, and comparative studies with similar compounds.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it has been reported to inhibit lactate dehydrogenase (LDH) in cancer cell lines, thereby reducing cellular lactate output and inhibiting cell growth .
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Studies have shown that pyrazole derivatives possess significant antimicrobial properties. For instance, compounds structurally related to this compound have demonstrated effectiveness against various bacterial strains, including E. coli and S. aureus .
- Anti-inflammatory Activity : The compound has been noted for its ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. In vitro studies showed that certain pyrazole derivatives could achieve up to 85% inhibition of TNF-α at specific concentrations .
Comparative Analysis with Similar Compounds
The structural uniqueness of this compound sets it apart from other pyrazole derivatives. Below is a comparison table illustrating its distinct features alongside similar compounds:
Compound Name | Structure Positioning | Notable Activity |
---|---|---|
This compound | Methanol at 4-position | Antimicrobial, anti-inflammatory |
(1-cyclobutyl-1H-pyrazol-3-yl)methanol | Methanol at 3-position | Used as a probe for enzyme interactions |
(1-cyclopropyl-1H-pyrazol-3-yl)methanol | Cyclopropyl instead of cyclobutyl | Similar antimicrobial properties |
The distinct positioning of the cyclobutyl group and the methanol moiety in this compound may confer unique chemical reactivity and biological interactions compared to its analogs.
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of various pyrazole derivatives against common pathogens. The results indicated that this compound exhibited potent activity against Klebsiella pneumoniae, with an inhibition zone comparable to standard antibiotics .
Study 2: Anti-inflammatory Response
In another investigation, the anti-inflammatory potential of this compound was assessed using an in vitro model. Results demonstrated that it significantly reduced the production of inflammatory mediators in macrophage cultures, suggesting its potential for therapeutic applications in inflammatory diseases.
Properties
IUPAC Name |
(1-cyclobutylpyrazol-4-yl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c11-6-7-4-9-10(5-7)8-2-1-3-8/h4-5,8,11H,1-3,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCGDZNFLGKXDRW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)N2C=C(C=N2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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